molecular formula C11H8F4N4OS B10895817 4-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol

4-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B10895817
M. Wt: 320.27 g/mol
InChI Key: BCXCEXHGKHHBIA-FZSIALSZSA-N
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Description

4-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound characterized by its unique structure, which includes a triazole ring, difluoromethoxy and difluoromethyl groups, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps:

    Formation of the Triazole Ring:

    Introduction of the Difluoromethoxy Group: This step involves the reaction of the triazole intermediate with a difluoromethoxy-containing reagent, such as difluoromethoxybenzene, under specific conditions to ensure the correct positioning of the group.

    Formation of the Schiff Base: The final step involves the condensation of the triazole intermediate with 4-(difluoromethoxy)benzaldehyde to form the Schiff base, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The difluoromethoxy and difluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of disulfides.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be explored for its potential as an enzyme inhibitor or as a ligand in biochemical assays. Its structural features suggest it could interact with various biological targets.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities. The presence of the triazole ring is particularly noteworthy, as triazole derivatives are known for their pharmacological activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 4-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The difluoromethoxy and difluoromethyl groups could enhance binding affinity through hydrophobic interactions, while the thiol group might form covalent bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Difluoromethoxy)phenyl isothiocyanate
  • 4-(Difluoromethoxy)phenylacetic acid

Uniqueness

Compared to similar compounds, 4-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol stands out due to the presence of the triazole ring and the Schiff base structure. These features confer unique chemical reactivity and potential biological activity, making it a valuable compound for further research and development .

Properties

Molecular Formula

C11H8F4N4OS

Molecular Weight

320.27 g/mol

IUPAC Name

4-[(E)-[4-(difluoromethoxy)phenyl]methylideneamino]-3-(difluoromethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C11H8F4N4OS/c12-8(13)9-17-18-11(21)19(9)16-5-6-1-3-7(4-2-6)20-10(14)15/h1-5,8,10H,(H,18,21)/b16-5+

InChI Key

BCXCEXHGKHHBIA-FZSIALSZSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/N2C(=NNC2=S)C(F)F)OC(F)F

Canonical SMILES

C1=CC(=CC=C1C=NN2C(=NNC2=S)C(F)F)OC(F)F

Origin of Product

United States

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